2-Naphthol-13C10

カタログ番号 B1147389

CAS番号:

1346600-24-5

分子量: 154.1

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

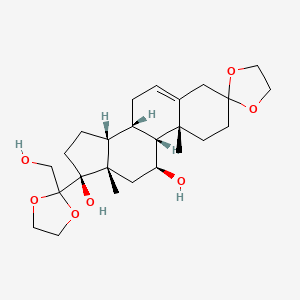

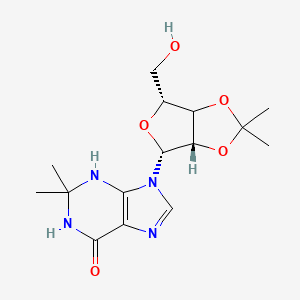

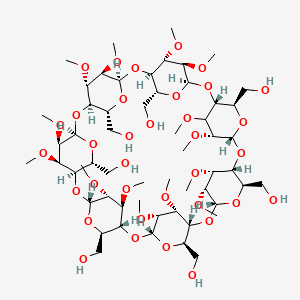

2-Naphthol-13C10 is the labelled analogue of 2-Naphthol . It is one of the impurities of Tolnaftate, which could be used as an antifungal agent .

Synthesis Analysis

2-Naphthol, also known as β-naphthol, is an important starting material that has drawn great attention in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Molecular Structure Analysis

2-Naphthol, also known as β-naphthol, has a molecular formula of C10H8O and a melting point of 122 °C . It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . The presence of three available nucleophilic sites, i.e., C-1 position, phenolic oxygen, and C-3 position (to a lesser extent), makes it a fascinating candidate for organic chemists .Chemical Reactions Analysis

The electron-rich aromatic structure of 2-naphthol contains multiple reactive sites, allowing for its versatile utilization in various organic transformations, leading to the production of diverse organic molecules with significant biological activities . One particularly effective approach has been the use of multicomponent reactions, which have facilitated the exploration of 2-naphthol’s synthetic potential in the construction of N/O-containing heterocyclic frameworks .Physical And Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, is a chemical compound with the molecular formula C10H8O and a melting point of 122 °C . It is a naphthalene homologue of phenol, featuring a hydroxyl group at the 2-position . This hydroxyl group confers unique reactivity to 2-naphthol, making it a valuable precursor for the synthesis of various heterocyclic compounds in organic chemistry .作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-IIYFYTTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=[13CH]1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.097 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-tert-Butoxycarbonyl (5R)-Acivicin

1356931-87-7

Trandolapril Benzyl Ester

98677-37-3

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)

![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)